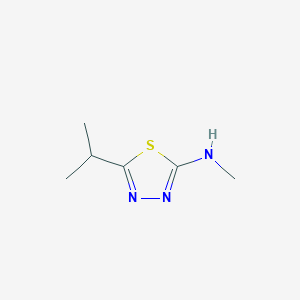

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

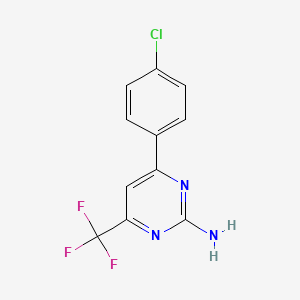

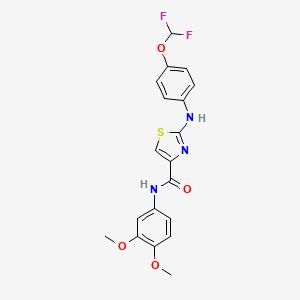

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with a thiadiazole ring. Thiadiazoles have gained attention due to their diverse biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . The 1,3,4-thiadiazole moiety is particularly versatile and pharmacologically relevant.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride. UV, FT-IR, 13C-NMR, and 1H-NMR methods are used for characterization .

Molecular Structure Analysis

The molecular formula of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is C~3~H~5~N~3~S~2~ with an average mass of 147.222 Da . The structure consists of a thiadiazole ring with a methyl group and an isopropyl group attached.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can form charge transfer complexes with electron acceptors .

科学的研究の応用

Antimicrobial Activity

The synthesis and evaluation of 1,3,4-thiadiazole derivatives have revealed promising antimicrobial properties. Researchers have designed and prepared various derivatives using starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . These derivatives were characterized by techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis . Notably, some of these compounds demonstrated superior antimicrobial activity against E. coli , B. mycoides , and C. albicans .

Cytotoxic Properties

The 1,3,4-thiadiazole scaffold has been investigated for its cytotoxic potential. A structure–activity relationship study highlighted the importance of substituents on the C-5 phenyl ring for cytotoxic activity . This suggests that derivatives of this scaffold could be explored further as potential anticancer agents.

Anti-Inflammatory Effects

While specific studies on 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine are limited, the broader 1,3,4-thiadiazole moiety has demonstrated anti-inflammatory properties. Researchers have identified compounds with potential anti-inflammatory effects, making this class of molecules interesting for drug development .

Antiviral Potential

Although direct evidence for 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is scarce, other 1,3,4-thiadiazole derivatives have shown antiviral activity. These compounds could be explored further in the context of viral infections .

Antidiabetic Applications

The 1,3,4-thiadiazole scaffold has been associated with antidiabetic effects. While not specific to our compound, this information suggests potential avenues for further investigation .

Industrial and Pharmaceutical Applications

Beyond biological activities, 1,3,4-thiadiazoles find applications in various industrial and pharmaceutical contexts. Their chemical reactivity makes them valuable for synthesizing diverse nitrogen, oxygen, sulfur, and selenium-containing compounds .

作用機序

Target of Action

The primary target of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .

Mode of Action

The compound has been identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the proliferation of cancer cells .

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-5-propan-2-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)5-8-9-6(7-3)10-5/h4H,1-3H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLUGQBCSCBONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)

![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)

![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)

![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)

![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)